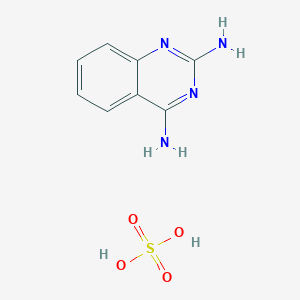

Quinazoline-2,4-diamine sulfate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

81080-73-1 |

|---|---|

Molecular Formula |

C8H10N4O4S |

Molecular Weight |

258.26 g/mol |

IUPAC Name |

quinazoline-2,4-diamine;sulfuric acid |

InChI |

InChI=1S/C8H8N4.H2O4S/c9-7-5-3-1-2-4-6(5)11-8(10)12-7;1-5(2,3)4/h1-4H,(H4,9,10,11,12);(H2,1,2,3,4) |

InChI Key |

IYAGTEWAPNLQTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Quinazoline 2,4 Diamine Derivatives

Impact of N2 and N4 Substitutions on Biological Activity Profiles

The nature of the substituents at the N2 and N4 positions of the quinazoline-2,4-diamine (B158780) core profoundly influences the biological activity of the resulting compounds. Modifications at these positions can modulate the molecule's affinity for its biological target, as well as its pharmacokinetic and pharmacodynamic properties.

Influence of Alkyl, Aryl, and Heteroaryl Moieties

The introduction of various alkyl, aryl, and heteroaryl groups at the N2 and N4 positions has been extensively explored to optimize the therapeutic potential of quinazoline-2,4-diamine derivatives.

For antibacterial activity against multi-drug resistant Staphylococcus aureus, a series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and evaluated. researchgate.net This study, along with others, has demonstrated that the nature of these substituents is a key determinant of antibacterial potency. For instance, in the pursuit of novel alpha1-adrenoceptor antagonists, a series of piperazine and non-piperazine derivatives of 2,4-diamino-6,7-dimethoxyquinazoline were synthesized, highlighting the importance of the N-substituents in receptor binding. nih.gov

In the context of antileishmanial activity, the placement of a benzyl group was found to be critical. N2-benzylquinazoline-2,4-diamines were observed to be at least twice as potent against Leishmania donovani as their N4-benzyl counterparts. acs.org This suggests a specific orientation within the target's binding site is favorable for activity.

The following table summarizes the impact of different N2 and N4 substituents on various biological activities.

| N2 Substituent | N4 Substituent | Biological Activity | Key Findings |

| Isopropyl | Benzylamine | Antibacterial | Investigation of twelve different substituents on the N4-benzylamine group revealed structure-activity relationships against Escherichia coli and Staphylococcus aureus. rsc.org |

| Benzyl | Methyl | Antibacterial (A. baumannii) | This substitution pattern, particularly with additional modifications on the benzene (B151609) ring, yielded potent activity. nih.gov |

| Benzyl | Various | Antileishmanial | N2-benzyl substitution was more favorable for antileishmanial activity than N4-benzyl substitution. acs.org |

| Various | Piperazine/Non-piperazine | α1-adrenoceptor antagonism | The nature of the substituent at the N4 position influenced binding affinity and selectivity. nih.gov |

Role of Steric and Electronic Effects on Target Interactions

Theoretical QSAR (Quantitative Structure-Activity Relationship) models have been developed to understand the key features for receptor binding. For alpha1-adrenergic receptor antagonists, these models suggest that an electrostatic interaction between a protonated amine function and a nucleophilic site on the receptor is critical, complemented by short-range attractive (polar and dispersive) and repulsive (steric) intermolecular interactions. nih.gov

The electronic effects of substituents on the quinazoline (B50416) ring have also been studied. In 2-substituted quinazolines, the covalent hydration of the 3,4-double bond was found to decrease based on the electronic effect of the 2-substituent in the order of +I > +M > –I. This is attributed to the substituent's effect on the polarity of the C-4, N-3 double bond. rsc.org

Effects of Different Linker Chemistries at Amine Positions

The nature of the linker connecting the quinazoline core to the substituents at the N2 and N4 positions can significantly impact biological activity. The length, flexibility, and chemical nature of these linkers can influence the orientation of the substituent in the binding pocket of the target protein. While the provided search results focus more on the terminal substituents, the underlying principle of optimizing spatial orientation through linkers is a fundamental concept in medicinal chemistry.

Substituent Effects on the Quinazoline Benzene Ring (e.g., C6, C7, C8 Positions)

Modifications to the benzene ring of the quinazoline scaffold offer another avenue for fine-tuning the biological activity and physicochemical properties of these compounds. The introduction of various functional groups at positions C6, C7, and C8 can influence target binding, metabolic stability, and solubility.

Halogenation and Alkyl Group Modifications

Halogenation and the introduction of alkyl groups at specific positions on the quinazoline benzene ring have been shown to be effective strategies for enhancing biological activity.

In the development of antibacterial agents against multidrug-resistant Acinetobacter baumannii, it was determined that N2,N4-disubstituted quinazoline-2,4-diamines with a halide or an alkyl substituent at the 6-position were strongly antibacterial. nih.gov Specifically, 6-n-pentyl- and 6-cyclohexyl-substituted quinazolines were among the most effective agents. nih.gov In general, quinazolines with substitutions at the 6-position with a halide or alkyl group were more potent than their counterparts with substitutions at the 7-position. nih.gov

For antileishmanial activity, substitutions on the benzenoid ring also played a significant role. Among chloro-substituted analogues, those with substitutions at the 7- and 8-positions displayed activity on par with the reference compound, while 5- and 6-substituted analogues were less potent. nih.gov In contrast, the majority of methyl- and methoxy-substituted quinazolines demonstrated a modest improvement in potency. nih.gov For methoxy-substituted quinazolines, the potency increased in the order of 8-position < 7-position < 5-position ~ 6-position. acs.org

The following table summarizes the effects of halogenation and alkyl group modifications on antibacterial activity against A. baumannii.

| Position | Substituent | Biological Activity (MIC against A. baumannii) |

| 6 | Halide (e.g., Bromo, Chloro) | Potent antibacterial activity nih.gov |

| 6 | Alkyl (e.g., n-Pentyl, Cyclohexyl) | Among the most effective agents nih.gov |

| 7 | Halide/Alkyl | Less potent than 6-substituted analogues nih.gov |

Introduction of Electron-Donating and Electron-Withdrawing Groups

For instance, in the synthesis of 2-arylquinazolin-4(3H)-ones, it was observed that aryl iodides bearing electron-donating groups generally gave higher yields than those with electron-withdrawing groups. mdpi.com While this relates to synthetic efficiency, it underscores the influence of electronic effects on the reactivity of the quinazoline system. In another study on the synthesis of quinazoline derivatives, substrates with both electron-deficient and electron-rich substituents on the aromatic ring afforded the respective products, indicating a tolerance for a range of electronic modifications. nih.gov

The strategic placement of EDGs and EWGs can be used to modulate the pKa of the quinazoline nitrogen atoms, which can be crucial for receptor binding. Furthermore, these groups can influence the metabolic stability of the compound by blocking potential sites of metabolism.

Structural Modifications of the Quinazoline Core for Enhanced Bioactivity

Modifying the central heterocyclic ring system is a key strategy in medicinal chemistry to improve a compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties. For quinazoline-2,4-diamine derivatives, this has involved replacing the quinazoline core with bioisosteric heterocyclic systems or investigating different isomeric forms of the scaffold.

The replacement of the quinazoline nucleus with other heterocyclic systems, such as benzothiophene or pyridopyrimidines, has been explored to modulate biological activity. These "scaffold hopping" approaches aim to discover novel chemical entities with improved drug-like properties.

In the pursuit of new antibacterial agents, a series of compounds were developed based on an N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine scaffold. To investigate the importance of the quinazoline core, it was replaced with either a benzothiophene or regioisomeric pyridopyrimidine ring system. rsc.org This direct comparison allows for an assessment of how the core structure influences antibacterial efficacy.

Similarly, studies comparing quinazoline and pyrido[2,3-d]pyrimidine derivatives for cytotoxic activity have been conducted. researchgate.netnih.gov A primary screening revealed that in some cases, the pyridopyrimidine nucleus conferred better cytotoxic activity than the corresponding quinazoline scaffold. researchgate.net For instance, the replacement of the nitrogen atom at position 1 of the quinazoline ring with a carbon atom (forming a pyrido[3,2-d]pyrimidine) was investigated in the context of Alzheimer's disease (AD). SAR studies identified 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine as a potent inhibitor of Aβ40 aggregation. researchgate.net The pyrido[2,3-d]pyrimidine system, being a bioisostere of quinazoline, has also been explored for its potential as a scaffold for kinase inhibitors. researchgate.net

The following table summarizes the comparative activities of quinazoline derivatives and their heterocyclic analogues against different targets.

| Original Scaffold | Replacement Scaffold | Target/Activity | Key Findings |

| Quinazoline | Benzothiophene, Pyridopyrimidine | Antibacterial | Investigated to develop structure-activity relationships for antibacterial agents. rsc.org |

| Quinazoline | Pyrido[2,3-d]pyrimidine | Cytotoxicity | The pyridopyrimidine nucleus was found to be superior to the quinazoline core in certain derivatives. researchgate.net |

| Quinazoline | Pyrido[3,2-d]pyrimidine | Alzheimer's Disease (Aβ Aggregation) | Both scaffolds yielded potent inhibitors, allowing for exploration of SAR. researchgate.net |

The specific placement of substituent groups on the quinazoline-2,4-diamine scaffold can have a profound impact on biological activity. Isomeric investigations, where substituents are moved between the N2 and N4 positions, are critical for elucidating the optimal structure for target engagement.

A study on isomeric 2,4-diaminoquinazoline (DAQ) derivatives as inhibitors of β-amyloid (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease, highlights the significance of substituent positioning. A library of DAQ derivatives was synthesized and evaluated, leading to the identification of compound 3k (N4-(4-bromobenzyl)quinazoline-2,4-diamine) as a highly potent inhibitor of Aβ40 aggregation, with an IC50 value of 80 nM. nih.gov This was nearly 18-fold more potent than the reference agent, curcumin. nih.gov

Its corresponding isomer, 4k (N2-(4-bromobenzyl)quinazoline-2,4-diamine), was less potent against Aβ40 (IC50 = 1.7 µM). However, compound 4k demonstrated superior inhibitory activity against the more aggregation-prone Aβ42 peptide (IC50 = 1.7 µM) compared to 3k (IC50 = 14.8 µM). nih.gov This demonstrates that the isomeric placement of the 4-bromobenzyl group dictates not only the potency but also the selectivity towards different forms of the Aβ peptide. nih.gov

The table below details the inhibitory concentrations of the isomeric compounds against Aβ40 and Aβ42.

| Compound | Structure | Aβ40 IC50 | Aβ42 IC50 |

| 3k | N4-(4-bromobenzyl)quinazoline-2,4-diamine | 80 nM | 14.8 µM |

| 4k | N2-(4-bromobenzyl)quinazoline-2,4-diamine | 1.7 µM | 1.7 µM |

| Curcumin (Reference) | - | 1.5 µM | 3.1 µM |

Relationship Between Structural Features and Biological Potency Across Diverse Targets

The versatility of the quinazoline-2,4-diamine scaffold allows it to be tailored to interact with a multitude of biological targets by modifying the substituents at the N2, N4, and other positions on the fused ring system.

Antileishmanial Activity: In the development of treatments for visceral leishmaniasis, SAR studies on N2,N4-disubstituted quinazoline-2,4-diamines revealed distinct trends. Derivatives with aromatic substituents, such as benzyl groups, at both the N2 and N4 positions generally showed potent in vitro activity against Leishmania (EC50 values from 0.4 to 1.1 µM). nih.gov However, these compounds also exhibited relatively low selectivity. Conversely, compounds substituted with small alkyl groups at either N2 or N4 were less potent but also less toxic to a murine macrophage cell line, suggesting a path toward designing safer derivatives. nih.gov

Kinase Inhibition: The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone of many approved epidermal growth factor receptor (EGFR) kinase inhibitors. mdpi.comnih.gov SAR studies have established that the quinazoline N-1 and N-3 atoms form crucial hydrogen bonds within the ATP binding site of the kinase. mdpi.com Modifications at the C-6 and C-7 positions of the quinazoline ring are well-tolerated and often used to enhance potency and modulate pharmacokinetic properties. mdpi.com For example, introducing bulky substituents at the C-7 position is generally favorable for inhibitory activity. mdpi.com In the context of dual EGFR/VEGFR-2 inhibitors, linking a 3-nitro-1,2,4-triazole motif to the C-7 position via a longer chain was found to be beneficial for activity. mdpi.com

Antibacterial Activity: For N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, substitutions on the N4-benzylamine group were investigated for their impact on antibacterial activity against Escherichia coli and Staphylococcus aureus. The lead compound from this series, A5 , demonstrated potent activity with Minimum Inhibitory Concentrations (MICs) of 3.9 µg/mL against E. coli, S. aureus, and S. epidermidis, and 7.8 µg/mL against methicillin-resistant S. aureus (MRSA). rsc.org

The following table presents a summary of SAR findings for quinazoline-2,4-diamine derivatives against various biological targets.

| Target | Key Structural Features and SAR Insights | Example Compound | Potency |

| Leishmania parasite | Benzyl groups at both N2 and N4 lead to high potency but low selectivity. Small alkyl groups reduce toxicity. nih.gov | N4-benzyl-N2-(4-chlorobenzyl)quinazoline-2,4-diamine | EC50 = 0.4 - 1.1 µM |

| EGFR/VEGFR2 Kinase | Bulkier groups at C-7 are favorable. mdpi.com A longer linker between the quinazoline core and a triazole moiety at C-7 enhances dual inhibitory activity. mdpi.com | 4-Anilino-quinazoline with 3-nitro-1,2,4-triazole at C-7 | IC50 = 0.37 to 12.93 nM (EGFR) |

| Bacterial Strains | Modifications on the N4-benzylamine group are critical for antibacterial potency. rsc.org | Compound A5 | MIC = 3.9 µg/mL (E. coli, S. aureus) |

| Aβ Aggregation | Isomeric position of substituents is crucial. An N4-4-bromobenzyl group is potent against Aβ40, while an N2-4-bromobenzyl group is more effective against Aβ42. nih.gov | N4-(4-bromobenzyl)quinazoline-2,4-diamine | IC50 = 80 nM (Aβ40) |

Mechanistic Investigations of Quinazoline 2,4 Diamine Derivative Bioactivity

Elucidation of Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and thymidylate, making it a well-established target for antimicrobial and anticancer therapies. nih.gov Quinazoline-2,4-diamine (B158780) derivatives have been extensively studied as DHFR inhibitors.

Binding Site Interactions and Kinetic Studies

The inhibitory activity of quinazoline-2,4-diamine derivatives against DHFR is attributed to their structural similarity to the natural substrate, dihydrofolate. These compounds typically feature a 2,4-diaminopyrimidine (B92962) motif, which is crucial for binding to the active site of the enzyme. researchgate.net Kinetic studies have revealed that many of these derivatives act as potent and, in some cases, tight-binding inhibitors of DHFR. researchgate.net

Molecular modeling and X-ray crystallography studies have provided detailed insights into the binding modes of these inhibitors. For instance, certain quinazolin-4-one analogs have demonstrated binding interactions with key amino acid residues in the DHFR active site, such as Phe31, Asn64, and Lys68. nih.gov The nature and position of substituents on the quinazoline (B50416) ring significantly influence the binding affinity and inhibitory potency. For example, the presence of an electron-withdrawing group on the quinazolinone ring has been shown to enhance DHFR inhibitory activity. nih.gov

The following table summarizes the inhibitory activity of selected quinazoline derivatives against DHFR:

| Compound | Target | IC50 (µM) | Key Binding Interactions |

| Compound 21 | DHFR | 0.08 | Electron-withdrawing group enhances activity. nih.gov |

| Compound 24 | DHFR | 0.30 | Interacts with Lys745 via π-π interaction. nih.gov |

| Compound 37 | DHFR | 0.03 | Binds to Lys68, Asn64, and Phe31. nih.gov |

| Compound 54 | DHFR | 0.08 | Exception to the electron-withdrawing group trend. nih.gov |

Species-Specific DHFR Inhibition by Quinazoline-2,4-diamines

A significant aspect of the research on quinazoline-2,4-diamine based DHFR inhibitors is the pursuit of species selectivity. The ability to preferentially inhibit microbial or protozoal DHFR over the human enzyme is a critical determinant of a drug's therapeutic index. Differences in the active site residues between DHFR from various species provide a basis for designing selective inhibitors. researchgate.net

For example, derivatives of 2,4-diaminopyrroloquinazoline have been shown to inhibit DHFR from different species, including Lacticaseibacillus casei, Crithidia, and rat liver, with varying potencies. nih.gov Furthermore, 2,4-diamino-5-substituted-quinazolines have been synthesized as potential selective inhibitors of a mutant human DHFR and the DHFRs from Pneumocystis carinii and Toxoplasma gondii. scilit.com The design of these compounds often involves targeting hydrophobic pockets within the enzyme's active site. For instance, a GRID analysis of Candida albicans DHFR suggested that small, branched alkyl groups at specific positions on a pyrroloquinazoline ring system would optimize interactions with a hydrophobic region of the protein. acs.org

Studies on pyrimethamine-resistant P. falciparum have also utilized 2,4-diaminoquinazoline analogs to understand and overcome drug resistance mechanisms, which often arise from mutations in the DHFR enzyme. ijpsonline.com

Modulation of Kinase Activity by Quinazoline-2,4-diamine Scaffold

The quinazoline scaffold is a prominent feature in a multitude of kinase inhibitors, including several FDA-approved drugs. nih.gov These compounds can target both tyrosine kinases and serine/threonine kinases, playing a crucial role in cancer therapy. nih.gov

Tyrosine Kinase Inhibition Mechanisms and Specificity

Quinazoline derivatives have been successfully developed as inhibitors of various tyrosine kinases, most notably the epidermal growth factor receptor (EGFR). ekb.eg The 4-anilinoquinazoline (B1210976) core is a common structural motif in many EGFR inhibitors. acs.org These inhibitors function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. ekb.eg

The specificity of these inhibitors is often dictated by the substituents on the quinazoline ring. For instance, irreversible inhibitors have been designed by incorporating a reactive group, such as an acrylamide (B121943) moiety, that forms a covalent bond with a cysteine residue (e.g., Cys773 in EGFR) in the ATP-binding site. acs.org This covalent modification leads to potent and sustained inhibition.

The following table presents the inhibitory activity of selected quinazoline derivatives against various kinases:

| Compound | Target Kinase(s) | IC50 | Notes |

| Gefitinib | EGFR | 18.14 nM | FDA-approved drug for non-small cell lung cancer. nih.govnih.gov |

| Compound 24 | EGFR-TK | 13.40 nM | Shows broad-spectrum anticancer activity. nih.gov |

| Compound 44 | VEGFR-2 | 4.6 ± 0.06 µM | Also shows activity against HepG2, PC3, and MCF-7 cell lines. ekb.eg |

| Compound 11 | EGFR | - | Potent inhibitor of wild-type EGFR. ekb.eg |

Effects on Cell Signaling Pathways

By inhibiting key kinases, quinazoline-2,4-diamine derivatives can modulate a variety of cell signaling pathways implicated in cancer and other diseases. Inhibition of EGFR, for example, disrupts the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell growth, proliferation, and survival. nih.gov Some quinazoline derivatives have been shown to act as multi-targeted inhibitors, affecting several kinases simultaneously, such as EGFR, VEGFR, and others. ekb.egemanresearch.org

Furthermore, certain 2,4-diaminoquinazoline derivatives have been found to inhibit the Wnt/β-catenin signaling pathway. nih.gov For instance, 2,4-diamino-quinazoline (2,4-DAQ) was identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), leading to the suppression of Wnt/β-catenin target genes like MYC and LGR5. nih.gov This inhibition of the Wnt pathway has been shown to suppress cancer cell growth, viability, and metastasis. nih.gov

Interaction with Bacterial DNA Gyrase and Topoisomerase IV

In addition to their activity against eukaryotic targets, quinazoline derivatives have also been investigated as antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination, making them attractive targets for the development of new antibiotics.

Quinazoline-2,4-diones, a related class of compounds, have been identified as inhibitors of DNA gyrase and topoisomerase IV, with potent activity against Gram-positive pathogens. nih.gov Mechanistic studies have revealed that these compounds stabilize the cleavage complex of the enzymes, but through a mechanism distinct from that of quinolones. nih.gov For example, the interaction of a quinazoline-2,4-dione derivative, PD 0305970, with gyrase was not reversed by the Mg2+ chelator EDTA, unlike what is observed with quinolones. nih.gov

More recently, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been discovered as inhibitors of the DNA gyrase B subunit (GyrB). nih.gov The 4-hydroxy-2-quinolone fragment was found to be essential for this inhibitory activity. nih.gov

The following table highlights the antibacterial activity of selected quinazoline derivatives:

| Compound Series | Target(s) | Activity |

| Quinazoline-2,4-diones (e.g., PD 0305970) | DNA gyrase, Topoisomerase IV | Potent against Gram-positive pathogens. nih.gov |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA gyrase B (GyrB) | Moderate inhibition of S. aureus GyrB. nih.gov |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines | - | Antibacterial activity against E. coli and S. aureus. rsc.org |

| N2,N4-disubstituted quinazoline-2,4-diamines | - | Low micromolar MICs against multidrug-resistant Staphylococcus aureus. acs.org |

Mode of Enzyme Inhibition

Quinazoline-2,4-diamine derivatives have been identified as inhibitors of several critical enzymes. For instance, novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been synthesized and shown to be potent inhibitors of Poly(ADP-ribose) polymerase-1 and -2 (PARP-1 and PARP-2). rsc.org Structure-activity relationship studies have revealed that these compounds can achieve IC50 values in the nanomolar range, with some exhibiting moderate selectivity for PARP-1 over PARP-2. rsc.org The co-crystal structure of one such derivative complexed with PARP-1 has demonstrated a unique binding mode, providing a structural basis for its inhibitory activity. rsc.org

In the context of neurodegenerative diseases, certain 2,4-disubstituted quinazoline derivatives have been evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Kinetic studies of potent derivatives have indicated a mixed-type inhibition pattern for both enzymes. researchgate.net This suggests that these compounds may bind to both the catalytic active site and the peripheral anionic site of AChE and BuChE. researchgate.net

Furthermore, some quinazoline derivatives have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, highlighting their potential as antimicrobial agents. nih.gov

Structural Basis for DNA Binding Interference

The planar aromatic structure of the quinazoline nucleus is a key feature that allows certain derivatives to interact with DNA. researchgate.net Some benzo[h]quinazoline and benzo[f]quinazoline (B14752245) derivatives have demonstrated the ability to form molecular complexes with DNA and interfere with the relaxation activity of topoisomerase I and topoisomerase II. researchgate.net This interference with DNA processing is a critical aspect of their cytotoxic effects. researchgate.net

The molecular design of these compounds often involves a planar aromatic chromophore, such as the researchgate.netnih.govnih.govtriazolo[4,3-c]quinazoline system, coupled with a groove-binding side chain. researchgate.net This combination allows for effective DNA intercalation. researchgate.net Studies have shown that some of these derivatives exhibit strong DNA binding affinities, with IC50 values comparable to or even lower than that of the known DNA intercalator, Doxorubicin. researchgate.net The presence of specific substituents, such as a phenyl ring at the C-2 position of the quinazoline, can play a vital role in forming hydrogen bonds with the enzyme, thereby enhancing the binding process. researchgate.net

Wnt/β-catenin Signaling Pathway Antagonism

The Wnt/β-catenin signaling pathway, which is crucial for embryonic development and adult tissue homeostasis, is often aberrantly activated in various cancers. nih.govmdpi.com Quinazoline-2,4-diamine derivatives have emerged as antagonists of this pathway, offering a promising avenue for cancer therapy. nih.govnih.gov

Inhibition of Key Effector Proteins (e.g., Lef1)

A notable example of Wnt/β-catenin pathway antagonism by a quinazoline derivative is the action of 2,4-diamino-quinazoline (2,4-DAQ). nih.govnih.gov This compound has been identified as a selective inhibitor of Lymphoid enhancer-binding factor 1 (Lef1). nih.govnih.gov Lef1 is a key transcription factor that, in complex with β-catenin, activates the transcription of Wnt target genes. nih.govmdpi.com By inhibiting Lef1, 2,4-DAQ effectively blocks the downstream signaling cascade. nih.gov Research has shown that elevated expression of Lef1 is associated with the tumor-node-metastasis (TNM) stage of gastric cancer, highlighting the therapeutic potential of Lef1 inhibition. nih.gov

Downstream Gene Expression Modulation

The inhibition of key effector proteins like Lef1 by 2,4-DAQ leads to the suppression of Wnt/β-catenin target gene expression. nih.govnih.gov Studies have demonstrated that treatment with 2,4-DAQ results in the downregulation of genes such as AXIN2, MYC, and LGR5. nih.gov This modulation of downstream gene expression is a critical consequence of Wnt pathway antagonism and is linked to the observed anti-tumor effects, including the suppression of cancer cell growth and the induction of apoptosis. nih.gov Transcriptome sequencing analysis has further revealed that 2,4-DAQ is more effective in gastric cancers that exhibit higher expression levels of Wnt-signaling pathway-related genes. nih.govnih.gov

Cholinesterase Enzyme Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.gov Various quinazoline-2,4-diamine derivatives have been synthesized and evaluated for their ability to modulate the activity of these enzymes. researchgate.netresearchgate.net

Acetylcholinesterase and Butyrylcholinesterase Activity Modulation

A number of novel 2,4-disubstituted quinazoline derivatives have shown potent inhibitory activities against both AChE and BuChE. researchgate.net Some of these compounds have demonstrated high selectivity for BuChE over AChE. researchgate.net For instance, compounds 6f, 6h, and 6j from one study exhibited IC50 values of 0.52, 6.74, and 3.65 µM, respectively, against equine BuChE (eqBuChE). researchgate.net The structure-activity relationship studies indicate that the nature and position of substitutions on the phenyl rings significantly influence the inhibitory activities against both enzymes. researchgate.net

In silico molecular docking studies have been used to understand the binding of these inhibitors to the active sites of cholinesterases. researchgate.net For some phenethylquinazoline-2,4-diamines, acetylcholine (B1216132) binding protein (AChBP) and acetylcholinesterase (AChE) were identified as potential molecular targets. researchgate.net

Table 1: Inhibitory Activity of Selected Quinazoline Derivatives against Cholinesterases

| Compound | Target Enzyme | IC50 (µM) |

| 6f | eqBuChE | 0.52 |

| 6h | eqBuChE | 6.74 |

| 6j | eqBuChE | 3.65 |

Data sourced from a study on 2,4-disubstituted quinazoline derivatives. researchgate.net

Active Site Binding Characterization

The binding of quinazoline-2,4-diamine derivatives to the active sites of their target proteins is crucial for their biological activity. Studies have employed molecular modeling and experimental techniques to elucidate these interactions. For instance, in the context of Alzheimer's disease, quinazoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Molecular modeling studies have shown that these compounds can bind to the catalytic and peripheral anionic sites of AChE. nih.gov

One notable derivative, compound AV-2, has been shown to displace propidium (B1200493) iodide from the peripheral anionic site of AChE, indicating a direct interaction. nih.gov Furthermore, in silico molecular modeling of AV-2 demonstrated a stable binding profile with both AChE and β-secretase (BACE-1), another key enzyme in Alzheimer's pathology, over a 100-nanosecond simulation. nih.gov

In the realm of antibacterial research, quinazoline-2,4-diamino analogs have been identified as inhibitors of the bacterial flagellar motor. Evidence suggests that these compounds interact directly with the motor protein PomB. nih.govnih.gov This interaction is thought to occur within the sodium-conducting channel formed by the PomA/PomB complex, which is essential for flagellar rotation. nih.gov

Inhibition of Amyloid-Beta Aggregation

Quinazoline-2,4-diamine derivatives have emerged as potent inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. nih.govdocumentsdelivered.commdpi.com The accumulation of Aβ into neurotoxic oligomers and plaques is a central event in the disease cascade. mdpi.com

Mechanisms of Anti-Aggregation Activity (e.g., Aβ40, Aβ42)

The anti-aggregation activity of quinazoline-2,4-diamine derivatives has been demonstrated against both Aβ40 and the more aggregation-prone Aβ42 isoform. nih.gov The mechanism of inhibition is believed to involve direct binding to Aβ monomers or early-stage oligomers, thereby preventing their assembly into larger, toxic aggregates. frontiersin.org The structure of the quinazoline derivative plays a significant role in its inhibitory potency. Structure-activity relationship (SAR) studies have revealed that the position of substituents on the quinazoline ring can dramatically influence the anti-Aβ activity. nih.gov

For example, a study of isomeric 2,4-diaminoquinazolines found that an N4-(4-bromobenzyl)quinazoline-2,4-diamine (compound 3k ) was a highly potent inhibitor of Aβ40 aggregation, while its corresponding N2-isomer (4k ) showed superior inhibition of Aβ42 aggregation. nih.govnih.gov This highlights the sensitivity of the anti-Aβ activity to the specific substitution pattern on the quinazoline core. nih.gov Computational studies have been used to propose the binding interactions of these derivatives with Aβ aggregates, suggesting that they interfere with the β-sheet structures that are characteristic of amyloid fibrils. nih.gov

Aggregation Kinetics and Morphology Studies (e.g., Transmission Electron Microscopy)

The effect of quinazoline-2,4-diamine derivatives on the kinetics of Aβ aggregation and the morphology of the resulting aggregates has been investigated using various biophysical techniques. Thioflavin T (ThT) fluorescence assays are commonly used to monitor the kinetics of fibril formation in real-time. Studies have shown that these compounds can significantly slow down the rate of Aβ aggregation. nih.gov

Transmission electron microscopy (TEM) provides direct visual evidence of the impact of these inhibitors on Aβ morphology. In the absence of inhibitors, Aβ peptides typically form long, well-defined amyloid fibrils. However, in the presence of active quinazoline derivatives, the formation of these fibrils is markedly reduced. nih.govnih.gov Instead, smaller, amorphous aggregates or a complete lack of fibrillar structures are observed, confirming the potent anti-aggregation properties of these compounds. nih.gov

Interaction with Bacterial Flagellar Motor Proteins (e.g., PomB)

Quinazoline-2,4-diamino analogs have been identified as potent inhibitors of bacterial motility, specifically by targeting the sodium-driven polar flagellum of bacteria such as Vibrio cholerae. nih.govnih.gov

Molecular Basis of Motility Suppression

The suppression of bacterial motility by quinazoline-2,4-diamino analogs is attributed to their direct interaction with the flagellar motor protein PomB. nih.govnih.gov The flagellar motor's stator, which is anchored to the peptidoglycan layer, is composed of the proteins PomA and PomB, forming a sodium-conducting channel that powers flagellar rotation. nih.gov

Studies have shown that mutations in the pomB gene can confer resistance to the motility-inhibiting effects of these quinazoline derivatives. nih.gov Specifically, single amino acid substitutions in PomB, such as L18Q and G19R, have been identified in mutants that exhibit motility in the presence of the inhibitor. nih.gov This provides strong evidence that PomB is the direct target of these compounds. Unlike some other inhibitors that prevent the incorporation of the PomA/PomB complex into the motor, fluorescence microscopy has shown that the quinazoline-2,4-diamino analog does not affect the localization of PomB to the flagellum basal body. nih.gov This suggests that the inhibitor acts by blocking the function of the already assembled sodium channel rather than preventing its assembly.

Effects on Bacterial Cellular Processes Linked to Sodium Bioenergetics

The interaction of quinazoline-2,4-diamino analogs with the PomA/PomB sodium channel has broader implications for bacterial cellular processes that are dependent on the sodium motive force. These compounds have been observed to induce pleiotropic effects on cellular processes linked to sodium bioenergetics. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives

The inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, has emerged as a significant strategy in cancer therapy. nih.gov These enzymes are crucial for the repair of single-strand DNA breaks. Their inhibition in cancer cells with existing DNA repair deficiencies, such as those with BRCA mutations, can lead to cell death through a process known as synthetic lethality. The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising structural fragment for the development of potent PARP inhibitors. rsc.org This is attributed to its ability to occupy the nicotinamide-ribose binding site within the catalytic domain of PARP-1, forming key hydrogen bonds with amino acid residues like Ser904 and Gly863. rsc.org

Researchers have designed and synthesized numerous novel quinazoline-2,4(1H,3H)-dione derivatives, leading to the identification of compounds with significant inhibitory potency. For instance, a series of derivatives featuring a 3-amino pyrrolidine moiety demonstrated IC₅₀ values against PARP-1 in the nanomolar range (10⁻⁹ M) and against PARP-2 in the sub-micromolar range (10⁻⁸ M). rsc.orgrsc.org Structure-activity relationship (SAR) studies revealed that various hydrophobic groups on the pyrrolidine ring were well-tolerated, while bulky substituents on the amide nitrogen were not. rsc.org

Further modifications, such as the incorporation of a piperizinone moiety, have yielded highly potent dual PARP-1/2 inhibitors. nih.gov One such compound, Cpd36, exhibited remarkable enzymatic activity against PARP-1 (IC₅₀ = 0.94 nM) and PARP-2 (IC₅₀ = 0.87 nM). nih.gov Notably, this compound also showed potent inhibition of PARP-7 (IC₅₀ = 0.21 nM), suggesting a broader activity profile. nih.gov X-ray crystal structures of these compounds complexed with PARP-1 and PARP-2 have provided valuable insights into their binding modes, aiding in the rational design of next-generation inhibitors. nih.govrsc.org

The in vitro enzymatic inhibition has been shown to translate to cellular activity. In cellular assays, potent quinazoline-2,4(1H,3H)-dione derivatives have been observed to significantly reduce the levels of poly(ADP-ribose) (PAR), a direct product of PARP activity. acs.org For example, compounds 24 and 32 markedly blocked PAR synthesis in MX-1 cells at various concentrations. acs.org Some of these compounds have also demonstrated strong cytotoxic effects, both as single agents and in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ), in cancer cell lines. rsc.orgresearchgate.net

Table 1: PARP Inhibitory Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cell Line (Cytotoxicity) | Notes | Reference |

|---|---|---|---|---|---|

| Compound 10 | - | - | MX-1 (IC₅₀ < 3.12 µM) | Strong cytotoxicity, potentiates TMZ. | rsc.orgresearchgate.net |

| Compound 11 | - | - | MX-1 (IC₅₀ = 3.02 µM) | Potentiates TMZ in vivo. | rsc.orgresearchgate.net |

| Cpd36 | 0.94 | 0.87 | - | Also inhibits PARP-7 (IC₅₀ = 0.21 nM). | nih.gov |

| Compound 24 | 0.51 | - | MDA-MB-436 (BRCA1-deficient) | Potent enzymatic and cellular inhibition. | acs.org |

| Compound 32 | 1.31 | - | MX-1 | Potent enzymatic and cellular inhibition. | acs.org |

| Compound 38 | 0.83 | - | - | Potent PARP-1 inhibition. | acs.org |

| Compound 12c | 30.38 | - | MCF-7 | Comparable to Olaparib. | researchgate.net |

Other Proposed Molecular Targets and Pathways for Quinazoline-2,4-diamine Activity

Beyond PARP inhibition, quinazoline-2,4-diamine and its derivatives have been investigated for their effects on a variety of other molecular targets and signaling pathways, highlighting the versatility of this chemical scaffold.

One significant area of research is the inhibition of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers, including gastric cancer. nih.govnih.gov The compound 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), a key downstream effector of the Wnt pathway. nih.govnih.gov By inhibiting Lef1, 2,4-DAQ suppresses the expression of Wnt target genes such as AXIN2, MYC, and LGR5. nih.gov This leads to the suppression of cancer cell growth through the induction of apoptosis, as evidenced by the activation of caspases and the cleavage of PARP-1. nih.gov Furthermore, 2,4-DAQ has been shown to inhibit the migration and invasion of gastric cancer cells. nih.gov

In the realm of infectious diseases, N²,N⁴-disubstituted quinazoline-2,4-diamines have demonstrated promising antibacterial activity, particularly against multidrug-resistant Staphylococcus aureus. acs.org Structure-activity relationship studies have led to the identification of compounds with minimum inhibitory concentrations (MICs) in the low micromolar range. acs.org Molecular docking studies suggest that some quinazoline-dione derivatives exert their antibacterial effect by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication. rsc.org

The quinazoline scaffold has also been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease. A library of 2,4-disubstituted quinazoline derivatives was evaluated for their ability to act as multi-targeting agents. nih.gov Several compounds were found to be dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's therapy. nih.gov In addition to cholinesterase inhibition, these derivatives also demonstrated the ability to prevent the aggregation of amyloid-β (Aβ) peptides and exhibited antioxidant properties. nih.gov

Furthermore, various quinazoline derivatives have been found to inhibit other critical cellular processes. Some 2,4-disubstituted quinazolines have shown potent anti-angiogenesis activities by inhibiting the proliferation, adhesion, and migration of human umbilical vein endothelial cells (HUVECs). nih.gov Other derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation. nih.govsemanticscholar.org A recent patent has also highlighted a quinazoline-2,4-diamine derivative as a potent inhibitor of euchromatic histone-lysine N-methyltransferase 2 (EHMT2), suggesting a role in epigenetic regulation for cancer therapy. google.com

Table 2: Other Molecular Targets and Bioactivities of Quinazoline-2,4-diamine Derivatives

| Derivative Class | Molecular Target/Pathway | Bioactivity | Reference |

|---|---|---|---|

| 2,4-Diamino-quinazoline (2,4-DAQ) | Wnt/β-catenin (Lef1) | Inhibition of gastric cancer cell growth and invasion. | nih.govnih.gov |

| N²,N⁴-Disubstituted quinazoline-2,4-diamines | DNA Gyrase | Antibacterial activity against multidrug-resistant bacteria. | acs.orgrsc.org |

| 2,4-Disubstituted quinazolines | Cholinesterases (AChE, BuChE), Amyloid-β Aggregation | Potential treatment for Alzheimer's disease. | nih.gov |

| 2,4-Disubstituted quinazolines | Angiogenesis (HUVEC) | Inhibition of endothelial cell proliferation, adhesion, and migration. | nih.gov |

| 4-Anilinoquinazolines | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Anticancer activity. | nih.gov |

| Quinazoline-2,4-diamine derivative | Euchromatic histone-lysine N-methyltransferase 2 (EHMT2) | Potential anticancer agent. | google.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Quinazoline-2,4-diamine sulfate (B86663) |

| Quinazoline-2,4(1H,3H)-dione |

| 2,4-Diamino-quinazoline (2,4-DAQ) |

| Temozolomide (TMZ) |

| Olaparib |

| N²,N⁴-Disubstituted quinazoline-2,4-diamines |

| 4-Anilinoquinazolines |

| ZD6474 (Vandetanib) |

| Erlotinib |

| Gefitinib |

| Lapatinib |

| Trimetrexate (TMQ) |

Preclinical Biological Activity of Quinazoline-2,4-diamine Derivatives (Excluding Human Clinical Data)

Antimicrobial Efficacy Investigations

Quinazoline-2,4-diamine derivatives have emerged as a significant class of compounds with a broad range of biological activities, including notable antimicrobial properties. nih.gov These compounds are recognized as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis in bacteria. nih.govnih.gov

Antibacterial Spectrum and Potency Studies

A series of N²,N⁴-disubstituted quinazoline-2,4-diamines has demonstrated potent antibacterial activity against multi-drug resistant Staphylococcus aureus (S. aureus). acs.org Structure-activity relationship studies have led to the identification of derivatives with minimum inhibitory concentrations (MICs) in the low micromolar range. acs.orgresearchgate.net These compounds have shown efficacy against various methicillin-resistant S. aureus (MRSA) isolates, exhibiting strong bactericidal activities. nih.gov

One study synthesized a series of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives and tested them against S. aureus, MRSA, and Staphylococcus epidermidis (S. epidermidis). rsc.orglstmed.ac.uk The lead compound from this series, designated A5, showed a MIC of 3.9 µg/mL against both S. aureus and S. epidermidis, and a MIC of 7.8 µg/mL against MRSA. rsc.org Another quinazoline-based compound, N⁴-benzyl-N²-phenylquinazoline-2,4-diamine, was found to have MICs of 25 µM for S. aureus and 15 µM for S. epidermidis. researchgate.net Additionally, certain quinazolin-2,4-dione derivatives have shown activity against S. aureus and Staphylococcus haemolyticus, with some compounds exhibiting MIC values as low as 11 mg/mL and 10 mg/mL, respectively. nih.gov

| Compound/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine (Compound A5) | Staphylococcus aureus | 3.9 µg/mL | rsc.org |

| N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine (Compound A5) | MRSA | 7.8 µg/mL | rsc.org |

| N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine (Compound A5) | Staphylococcus epidermidis | 3.9 µg/mL | rsc.org |

| N⁴-benzyl-N²-phenylquinazoline-2,4-diamine | Staphylococcus aureus | 25 µM | researchgate.net |

| N⁴-benzyl-N²-phenylquinazoline-2,4-diamine | Staphylococcus epidermidis | 15 µM | researchgate.net |

| Quinazolin-2,4-dione derivative (Compound 2c) | Staphylococcus aureus | 11 mg/mL | nih.gov |

| Quinazolin-2,4-dione derivative (Compound 2b) | Staphylococcus haemolyticus | 10 mg/mL | nih.gov |

The antibacterial efficacy of quinazoline-2,4-diamine derivatives extends to Gram-negative pathogens. N²,N⁴-disubstituted quinazoline-2,4-diamines are strongly antibacterial against multidrug-resistant Acinetobacter baumannii (A. baumannii) strains, with MICs as low as 0.5 µM. nih.govnih.govasm.org Specifically, derivatives with a halide or an alkyl substituent at the 6-position of the quinazoline ring showed potent activity. nih.govasm.org A study on 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (PQZ) compounds also reported potent activities against A. baumannii, with MICs ranging from 0.5 to 32 µg/mL. mdpi.com

Studies on N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives demonstrated activity against Escherichia coli (E. coli) and Salmonella typhimurium. rsc.orgresearchgate.net The lead compound A5 had a MIC of 3.9 µg/mL against E. coli. rsc.org

Quinazolin-2,4-dione derivatives have been investigated as potential inhibitors against Vibrio cholerae (V. cholerae). nih.govresearchgate.net These compounds were shown to have a good binding affinity to the outer membrane protein OmpU. nih.gov In vitro testing of some synthesized quinazolin-2,4-dione derivatives against an E. coli O78 strain also showed effective antibacterial activity. nih.govresearchgate.net Another study identified a family of quinazoline-2,4-diamino analogs (Q24DAs) that paralyze the sodium-driven polar flagellum of Vibrio species by interacting with the motor protein PomB. nih.gov

While some quinazolinone derivatives have shown activity against Pseudomonas aeruginosa (P. aeruginosa), research on quinazoline-2,4-diamine derivatives specifically for this bacterium is less detailed in the provided context. nih.gov No specific studies on the activity of quinazoline-2,4-diamine sulfate derivatives against Vibrio vulnificus were identified in the search results.

| Compound/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii (multidrug-resistant) | As low as 0.5 µM | nih.govnih.govasm.org |

| 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (PQZ) derivatives | Acinetobacter baumannii | 0.5–32 µg/mL | mdpi.com |

| N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine (Compound A5) | Escherichia coli | 3.9 µg/mL | rsc.org |

| N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives | Salmonella typhimurium | Screening performed, specific MICs not detailed | rsc.orgresearchgate.net |

Certain N²,N⁴-disubstituted quinazoline-2,4-diamine derivatives possess significant antibiofilm capabilities. These compounds have demonstrated the ability to eradicate 90% of cells within an A. baumannii biofilm at concentrations at or near their MICs. nih.govnih.govasm.org This suggests a strong potential for these agents in treating biofilm-associated infections caused by both Gram-positive and Gram-negative pathogens. nih.govresearchgate.net

The compound N⁴-benzyl-N²-phenylquinazoline-2,4-diamine has shown antibiofilm activity against both S. aureus and S. epidermidis at sub-MIC concentrations (20 µM for S. aureus and 10 µM for S. epidermidis). researchgate.net Furthermore, other quinazolinone derivatives have been noted for their ability to inhibit biofilm formation in MRSA and P. aeruginosa. nih.gov

A key advantage of N²,N⁴-disubstituted quinazoline-2,4-diamines appears to be a limited capacity for inducing bacterial resistance. researchgate.net Serial passage assays with A. baumannii showed only a 4-fold increase in the MIC for these molecules. nih.govnih.govasm.org This is a significant improvement compared to existing folic acid synthesis inhibitors like trimethoprim and sulfamethoxazole, which saw 64-fold and 128-fold increases in MIC, respectively, under the same conditions. nih.govnih.gov

The primary mechanism of action for many quinazoline derivatives is the inhibition of bacterial DNA synthesis by targeting enzymes like DNA gyrase and type IV topoisomerase. eco-vector.comrsc.org Some derivatives have also been found to function as efflux pump inhibitors, which can help overcome resistance mechanisms that expel antimicrobial drugs from the bacterial cell. eco-vector.compreprints.org

Antifungal Activity Evaluations (e.g., against Aspergillus flavus, Candida albicans, Cryptococcus neoformans)

The antimicrobial spectrum of quinazoline derivatives also includes antifungal activity. A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives exhibited moderate to excellent antifungal activities. nih.govresearchgate.net

For Candida albicans (C. albicans), compounds 5g and 5k were found to be 8-fold more potent than fluconazole. nih.govresearchgate.net Against Aspergillus flavus (A. flavus), compounds 5g, 5l, and 5o were 16-fold stronger than fluconazole. nih.govresearchgate.net In the case of Cryptococcus neoformans (C. neoformans), the MIC values of compounds 5c, 5d, 5e, and 5l were comparable to that of fluconazole. nih.govresearchgate.net The proposed mechanism for these dione derivatives is the inhibition of chitin (B13524) synthase, an enzyme essential for the fungal cell wall. nih.gov Other 2,4-diaminoquinazoline (DAQ) compounds have also shown in vitro activity against various Candida species. asm.org

| Compound/Derivative | Fungal Strain | Relative Potency/Activity | Source |

|---|---|---|---|

| Compound 5g, 5k | Candida albicans | 8-fold stronger than fluconazole | nih.govresearchgate.net |

| Compound 5g, 5l, 5o | Aspergillus flavus | 16-fold stronger than fluconazole | nih.govresearchgate.net |

| Compound 5c, 5d, 5e, 5l | Cryptococcus neoformans | MICs comparable to fluconazole | nih.govresearchgate.net |

Antiparasitic Activity Research

Quinazoline-2,4-diamine derivatives have demonstrated notable potential in combating various parasitic infections. Researchers have explored their efficacy against Leishmania, Plasmodium, and Trypanosoma species, the causative agents of leishmaniasis, malaria, and trypanosomiasis, respectively.

Anti-Leishmanial Activity

A series of N²,N⁴-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated for their activity against Leishmania donovani and Leishmania amazonensis intracellular amastigotes. scienceopen.comacs.orgnih.govacs.org These studies have led to the identification of compounds with EC₅₀ values in the high nanomolar to single-digit micromolar range. scienceopen.comacs.orgnih.gov

Structure-activity relationship (SAR) studies revealed that N²-benzylquinazoline-2,4-diamines were generally more potent against L. donovani than their N⁴-benzyl counterparts. acs.orgnih.gov For instance, compound 15 (an N²-benzylquinazoline-2,4-diamine) was identified as the most potent compound against L. donovani with an EC₅₀ of 150 nM. acs.orgnih.gov Further research on N²,N⁴-disubstituted quinazoline-2,4-diamines identified that derivatives with aromatic substituents at both N² and N⁴ positions showed potent in vitro anti-leishmanial activity. ku.edu However, compounds substituted with small alkyl groups at either N² or N⁴, while showing lower potency, were less toxic to murine macrophage cell lines. ku.edu

Interactive Data Table: Anti-Leishmanial Activity of Selected Quinazoline-2,4-diamine Derivatives against L. donovani

| Compound | Substitution Pattern | EC₅₀ (nM) |

|---|---|---|

| 12 | N⁴-benzyl-N²-methyl | >1000 |

| 15 | N²-benzyl | 150 |

| 16 | N²-benzyl | Submicromolar |

| 17 | N²-benzyl | Submicromolar |

| 23 | N²,N⁴-disubstituted | High nanomolar/low micromolar |

Anti-Malarial Activity

The anti-malarial potential of quinazoline-2,4-diamine derivatives has been investigated against various strains of Plasmodium, the parasite responsible for malaria. Studies have shown that certain 6-thio-, 6-sulfinyl-, and 6-sulfonyl-substituted 2,4-diaminoquinazolines are effective in curing established infections of chloroquine-resistant and pyrimethamine-resistant strains of Plasmodium falciparum in owl monkeys. nih.gov

Furthermore, a series of pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have demonstrated potent cell growth inhibition against four clones of P. falciparum (D-6, RCS, W-2, and TM91C235), with a 50% inhibitory concentration of approximately 0.01 ng/ml. researchgate.net One of these derivatives, tetra-acetamide 3a , was also effective against a highly antifolate-resistant strain of P. vivax. researchgate.net Research into 2-anilino 4-amino substituted quinazolines has led to the development of lead compounds with potent activity against multidrug-resistant strains of P. falciparum. acs.org Additionally, 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their anti-malarial activity. researchgate.net

Anti-Trypanosomal Activity

Quinazoline derivatives have been explored as potential therapeutic agents for Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei. nih.govresearchgate.net Research focused on the structural optimization of a human kinase inhibitor, Lapatinib, to enhance its anti-trypanosomal potency and improve its physicochemical properties. nih.govresearchgate.net

Through systematic modifications at the 4- and 6-positions of the quinazoline core, researchers identified compounds with significantly improved potency and metabolic stability. nih.govresearchgate.net For example, compound 3f , a 3-trifluoromethyl-4-nitro-phenyl derivative, was the most potent in the series, with a GI₅₀ value of 8.4 nM against T.b. brucei. researchgate.net This compound also showed high potency against T.b. gambiense with a GI₅₀ of 0.013 μM. researchgate.net In other studies, 2-aroyl quinazolinone derivatives were synthesized and tested for their efficacy against Trypanosoma brucei, Trypanosoma brucei rhodesiense, and Trypanosoma cruzi, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov

Antiviral Activity Investigations

The broad biological activity of quinazoline derivatives extends to antiviral applications. A variety of these compounds have been investigated for their ability to inhibit the replication of several viruses.

For instance, a series of 2,4-disubstituted quinazolines containing different amide moieties were designed and synthesized as potential anti-influenza A virus agents. nih.gov Many of these compounds exhibited potent in vitro activity against the influenza A/WSN/33 virus (H1N1) with low cytotoxicity. nih.gov Specifically, compounds 10a5 and 17a showed promising activity with IC₅₀ values of 3.70-4.19 μM. nih.gov Another study identified compound 4k [1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea] as an inhibitor of influenza A H1N1, influenza A H3N2, and influenza B replication with an EC₅₀ of 0.025 µM. researchgate.net

Furthermore, a 2,4-diaminoquinazoline derivative, DCR 137 (6-fluoro-quinazoline-2,4-diamine), was identified as a potent inhibitor of Chikungunya virus (CHIKV) replication. nih.gov This compound was found to be more protective than the reference drug ribavirin and significantly inhibited CHIKV replication by 99.99% at 24 hours post-infection. nih.gov DCR 137 also demonstrated effective inhibition of another alphavirus, the Ross River virus. nih.gov

Anticancer and Antiproliferative Activity Research

Quinazoline-2,4-diamine derivatives have been extensively studied for their potential as anticancer agents, with research focusing on their cytotoxic effects against various tumor cell lines.

Cytotoxicity Studies Against Tumor Cell Lines

Numerous studies have demonstrated the antiproliferative activity of quinazoline-2,4-diamine derivatives against a range of cancer cell lines, including those from nasopharyngeal, prostatic, and liver cancers.

One study evaluated a series of 2,4-disubstituted quinazoline derivatives against human nasopharyngeal cancer (CNE-2), human prostatic carcinoma (PC-3), and human liver cancer (SMMC-7721) cell lines. nih.gov The results showed that most of these derivatives possessed high cytotoxicity against these tumor cells. nih.gov Compound 11d was identified as the most potent, with IC₅₀ values of 9.3 ± 0.2 μM (CNE-2), 9.8 ± 0.3 μM (PC-3), and 10.9 ± 0.2 μM (SMMC-7721). nih.gov

Another study synthesized a set of nine 2,4-diaminoquinazoline derivatives and evaluated their antiproliferative activity against five different cancer cell lines, including the prostate cancer cell line PC-3. umich.edu Compounds 4b , 4d , 4e , and 4i showed the highest antiproliferative activity against all tested cancer cell lines. umich.edu Specifically, compounds 4e and 4i demonstrated the most significant activity. umich.edu

Research on quinazoline-based agents bearing triazole-acetamides showed moderate to good anticancer potential against liver cancer (HepG2) cell lines, among others. nih.gov Compound 8a was the most potent derivative against HepG2 cells, with IC₅₀ values of 17.48 and 7.94 μM after 48 and 72 hours, respectively. nih.gov

Interactive Data Table: Cytotoxicity of Selected Quinazoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|---|

| 11d | CNE-2 | Nasopharyngeal Cancer | 9.3 ± 0.2 |

| 11d | PC-3 | Prostatic Carcinoma | 9.8 ± 0.3 |

| 11d | SMMC-7721 | Liver Cancer | 10.9 ± 0.2 |

| 8a | HepG2 | Liver Cancer | 7.94 (72h) |

Computational Chemistry and Cheminformatics in Quinazoline 2,4 Diamine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how quinazoline-2,4-diamine (B158780) derivatives interact with their biological targets at the molecular level.

A primary target for quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in many cancers. nih.govrsc.org Docking studies have been instrumental in elucidating the binding modes of these inhibitors. For instance, the 4-anilino-quinazoline scaffold, a close relative of quinazoline-2,4-diamine, has been shown to bind in the ATP-binding site of the EGFR kinase domain. nih.gov A critical interaction repeatedly observed is a hydrogen bond between the N-1 atom of the quinazoline (B50416) ring and the backbone amine of a methionine residue (Met793 in mutant EGFR, Met769 in wild-type). nih.govnih.govsemanticscholar.org The 4-amino group of the quinazoline-2,4-diamine core can also participate in crucial hydrogen bonding within the active site, further anchoring the ligand. nih.gov

In studies of quinazoline-2,4,6-triamine derivatives, docking simulations identified Met769 as a key residue, forming hydrogen bonds with the amine group on the quinazoline ring. nih.gov Similarly, in the design of new EGFR inhibitors, docking of novel quinazoline derivatives showed hydrogen bond interactions with the main catalytic residue, Met769. ugm.ac.id Other targets have also been explored; for example, docking of quinazolin-2,4-dione derivatives into the active site of the DNA gyrase enzyme (PDB: 2xct) revealed hydrogen bonds with residues like Gly1332 and Gln1267. rsc.org

These docking studies are crucial for structure-activity relationship (SAR) analysis, explaining why certain substitutions on the quinazoline ring enhance or diminish biological activity.

Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Predicted Interactions | Reference(s) |

| Quinazoline-2,4,6-triamine Derivatives | EGFR Tyrosine Kinase | Met769, Phe699 | Hydrogen bond, π-π stacking | nih.gov |

| 4-Anilino-quinazolines | EGFR Kinase (mutant) | Met793, Asp800 | Hydrogen bond, Ionic bond | nih.gov |

| Quinazolin-2,4-dione Derivatives | DNA Gyrase (2xct) | Gly1332, Gln1267, Asn1269 | Hydrogen bond, pi-H interaction | rsc.org |

| 2,4-Disubstituted Quinazolines | Butyrylcholinesterase (BuChE) | Not specified | Favorable active site interactions | d-nb.info |

| Quinazolinone Derivatives | Cyclin-dependent kinase 2 (CDK2) | Not specified | Binding to active site | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com This allows for the prediction of the activity of newly designed molecules before they are synthesized.

Several QSAR studies have been performed on quinazoline derivatives to guide the design of more potent anticancer agents. nih.gov For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), have been developed for quinazoline derivatives targeting EGFR. frontiersin.orgtandfonline.com These models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for activity.

One study on quinazoline derivatives as EGFR inhibitors reported a CoMFA model with a cross-validated q² of 0.608 and a non-cross-validated r² of 0.979, indicating a reliable and predictive model. frontiersin.org Another study yielded a CoMFA model with a cross-validated R² (R²cv) of 0.681 and a predictive R² (R²pred) of 0.8702, further demonstrating the robustness of these models for predicting inhibitory activity. tandfonline.com For antimalarial 2,4-diamino-6-quinazoline sulfonamides, QSAR studies showed that electronic parameters like the energy of the highest occupied molecular orbital (EH) and charge density, combined with indicator parameters, could successfully predict activity. nih.gov

Table 2: Statistical Results from Selected QSAR Studies on Quinazoline Derivatives

| QSAR Model | Target/Activity | q² or R²cv | r² or R²ncv | r²_pred | Reference(s) |

| CoMFA | EGFR Inhibition | 0.608 | 0.979 | Not Reported | frontiersin.org |

| CoMSIA | EGFR Inhibition | 0.643 | 0.874 | 0.6423 | tandfonline.com |

| 2D-QSAR (MLR) | Lung Cancer Inhibition | 0.669 (Q²_cv) | 0.745 (R²) | 0.941 (R²_test) | nih.gov |

| 3D-QSAR (CoMSIA) | Osteosarcoma Inhibition | 0.63 (Q²) | 0.987 (R²) | Not Reported | frontiersin.org |

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. tandfonline.com This "pharmacophore" can then be used as a 3D query to search large chemical databases (virtual screening) for new potential hits or as a template for designing novel molecules (de novo design).

This approach has been successfully applied to quinazoline derivatives. In one study targeting acetylcholinesterase (AChE) for Alzheimer's disease, a 3D-QSAR-based pharmacophore model (AAAHR_1, indicating two aromatic rings, an acceptor, a hydrogen bond donor, and a hydrophobic group) was developed from known quinazoline-based inhibitors. tandfonline.comnih.gov This model was then used to screen the ASINEX database, leading to the identification of three new potential AChE inhibitors. tandfonline.com

In another study, pharmacophore hypotheses were generated to discover new EGFR inhibitors. researchgate.net The models were used to scan an in-house database, identifying hit molecules that served as the basis for synthesizing new series of quinazoline derivatives. Several of the newly synthesized compounds showed inhibitory activity in the low nanomolar range, validating the success of the pharmacophore-based approach. researchgate.net These studies demonstrate the power of pharmacophore modeling to distill complex structure-activity information into a simple model that can guide the discovery of novel active compounds. nih.gov

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Energetics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of a docked pose, exploring conformational changes in the protein and ligand, and calculating binding free energies.

MD simulations have been extensively used to study the stability of quinazoline derivatives within the EGFR active site. nih.govfrontiersin.orgtandfonline.com Simulations lasting hundreds of nanoseconds have confirmed that lead compounds remain stably bound in the kinase hinge region, maintaining key interactions, such as the hydrogen bond to Met769, throughout the simulation. nih.govfrontiersin.org This provides greater confidence in the binding mode predicted by docking.

In Silico Prediction and Analysis of Molecular Interactions

In silico analysis provides a detailed map of the non-covalent interactions that govern the binding of a ligand to its target protein. These interactions are the foundation of molecular recognition and affinity. For quinazoline-2,4-diamine derivatives, computational tools are used to dissect the binding mode into a sum of specific contacts.

The primary interactions identified for quinazoline scaffolds in the EGFR kinase domain are:

Hydrogen Bonds: As mentioned, the most critical interaction is the hydrogen bond between the N1 of the quinazoline core and the backbone NH of Met769 (or Met793). semanticscholar.orgnih.gov The amine groups at the C2 and C4 positions can also form additional hydrogen bonds, further stabilizing the complex. umich.edu

Hydrophobic Interactions: The bicyclic quinazoline ring itself, along with various substituents, fits into a hydrophobic pocket in the ATP-binding site. nih.gov

π-π Stacking: Aromatic interactions, such as π-π stacking between the quinazoline ring and the phenyl ring of a phenylalanine residue (e.g., Phe699), can contribute significantly to binding affinity. nih.gov

Electrostatic Interactions: Charged groups on the ligand can form favorable electrostatic interactions or ionic bonds with charged residues in the active site, such as aspartic acid. nih.govtandfonline.com

These detailed interaction analyses, often visualized using software like Discovery Studio or MOE, are essential for understanding structure-activity relationships and for rationally designing modifications to improve potency and selectivity. nih.govfrontiersin.org

Computer-Aided Drug Design (CADD) Approaches for Quinazoline-2,4-diamine Optimization

Computer-Aided Drug Design (CADD) encompasses all the above-mentioned computational techniques, integrating them into a cohesive workflow to discover and optimize lead compounds. nih.govmdpi.com The research on quinazoline-2,4-diamine derivatives serves as a prime example of a successful CADD campaign.

The process often begins with a known active molecule or a protein target structure.

Hit Identification: Pharmacophore modeling and virtual screening are used to identify initial "hit" compounds from large databases. tandfonline.comresearchgate.net

Binding Mode Prediction: Molecular docking is then used to predict how these hits bind to the target protein, such as EGFR or DNA gyrase. nih.govrsc.org

SAR Elucidation: A series of analogs are synthesized, and QSAR models are built to correlate structural features with activity, providing a roadmap for optimization. nih.govfrontiersin.org The contour maps from 3D-QSAR highlight specific locations where modifications are likely to improve binding. tandfonline.com

Dynamic Validation: MD simulations are performed on the most promising docked complexes to confirm their stability and calculate binding free energies, helping to prioritize which compounds to synthesize and test. nih.govfrontiersin.org

Lead Optimization: Guided by the insights from all these computational methods, chemists can rationally design modifications to the quinazoline-2,4-diamine scaffold to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov This iterative cycle of design, synthesis, testing, and computational analysis accelerates the journey from a simple scaffold to a potential drug candidate. nih.govijfmr.com

This integrated CADD approach has proven indispensable in exploring the therapeutic potential of the quinazoline scaffold against targets in cancer, Alzheimer's disease, and microbial infections. nih.govnih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for Quinazoline 2,4 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of quinazoline (B50416) derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while 2D NMR techniques establish connectivity.

In the ¹H NMR spectrum of quinazoline derivatives, the protons on the heterocyclic and benzene (B151609) rings typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the nature and position of substituents. For instance, in many quinazoline-2,4-dione derivatives, the NH protons present as broad singlets at a downfield chemical shift, often above δ 10.0 ppm. nih.govnih.gov

The ¹³C NMR spectra complement the proton data, with the carbon atoms of the quinazoline core resonating at characteristic chemical shifts. The carbonyl carbons in quinazoline-2,4-diones, for example, are typically observed in the range of δ 150-165 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Quinazoline Derivatives

| Compound/Derivative | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 11.24 (brs, 2H), 7.92 (d, 1H), 7.66 (t, 1H), 7.22-7.19 (m, 2H) | 163.0, 150.4, 141.0, 135.0, 127.1, 122.4, 115.4, 114.5 |

| 3-Benzylquinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 11.53 (brs, 1H), 7.95 (d, 1H), 7.70-7.65 (m, 1H), 7.32-7.30 (m, 4H), 7.25-7.19 (m, 3H), 5.09 (s, 2H) | 162.1, 150.3, 139.5, 137.5, 135.3, 128.4, 127.6, 127.2, 122.7, 115.3, 113.8, 43.2 |

| N'-(2-{[2-substituted phenyl)-2-oxoethyl]sulfanyl}quinazolin-4-yl) pyridine-4-carbohydrazide derivatives | | Structures confirmed by ¹H and ¹³C NMR spectral data. jocpr.com | Structures confirmed by ¹H and ¹³C NMR spectral data. jocpr.com |

This table presents data for related quinazoline derivatives to illustrate typical spectral features.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of quinazoline derivatives with high accuracy, confirming their molecular formulas. Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds, often yielding the protonated molecular ion [M+H]⁺.

For example, the calculated mass for the protonated molecular ion of quinazoline-2,4(1H,3H)-dione (C₈H₆N₂O₂) is 163.0502, with experimental values closely matching this. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural insights by revealing the connectivity of different parts of the molecule.

Table 2: High-Resolution Mass Spectrometry Data for Representative Quinazoline Derivatives

| Compound/Derivative | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione | C₈H₇N₂O₂ | 163.0502 | 163.0499 |

| 3-Benzylquinazoline-2,4(1H,3H)-dione | C₁₅H₁₃N₂O₂ | 253.0972 | 253.0978 |

| N-(Pyridin-4-yl)-2-(p-tolyl)quinazolin-4-amine | C₂₀H₁₇N₄ | 313.1453 | 313.1463 |

This table showcases HRMS data for related quinazoline structures to demonstrate the accuracy of the technique.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectra of quinazoline derivatives exhibit characteristic absorption bands corresponding to specific bond vibrations.

Key absorptions include N-H stretching vibrations, typically observed in the range of 3100-3500 cm⁻¹, and C=O stretching for quinazolinone structures, which appear around 1660-1710 cm⁻¹. The C=N stretching of the quinazoline ring is also a notable feature. Aromatic C-H and C=C stretching vibrations are also present in their expected regions.

Table 3: Characteristic FT-IR Absorption Bands for Quinazoline Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretching | 3180 - 3333 |

| C=O Stretching (Amide) | 1660 - 1714 |

| C=N Stretching | 1609 |

This table provides typical FT-IR data based on various quinazoline-2,4-dione derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Separation, and Chromatographic Fingerprinting

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinazoline derivatives, primarily for assessing purity, separating mixtures, and developing chromatographic fingerprints for quality control.

Various HPLC methods have been developed for quinazoline-based compounds, often employing reverse-phase columns with mobile phases consisting of acetonitrile (B52724) and water or buffer solutions. The purity of synthesized quinazolinamine derivatives has been successfully determined to be greater than 95% using HPLC. nih.gov Furthermore, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for the identification of metabolites and degradation products. For instance, a UPLC-MS/MS method has been developed for the extraction and quantification of related toluene (B28343) diamine (TDA) compounds.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

Advanced Spectroscopic Techniques for Investigating Molecular Properties and Interactions

Beyond the standard characterization methods, advanced spectroscopic techniques can be employed to probe the more subtle molecular properties and interactions of quinazoline derivatives. UV-Visible spectroscopy, for instance, has been used to study the stability and photostability of these compounds in solution.

Molecular docking and dynamics simulations, while computational, are often used in conjunction with spectroscopic data to understand how these molecules interact with biological targets. jocpr.com These computational studies can predict binding modes and affinities, which can then be experimentally validated. For example, studies on 2,4-diaminoquinazoline derivatives have utilized these methods to investigate their potential as inhibitors of various enzymes.

Future Research Directions and Unexplored Potential of Quinazoline 2,4 Diamine Scaffold

Development of Novel Synthetic Methodologies for Diversification